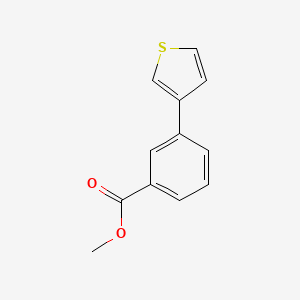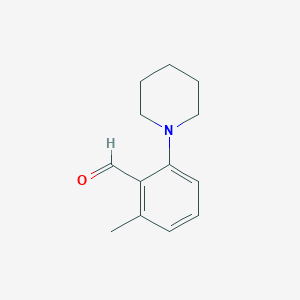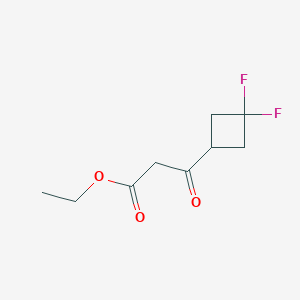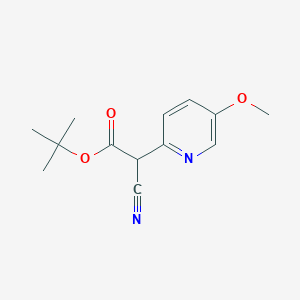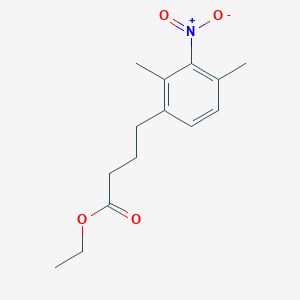
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran core substituted with a naphthyl group and a bromoethoxy side chain
Métodos De Preparación
The synthesis of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Bromoethoxy Side Chain: The bromoethoxy side chain is attached through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the naphthyl-substituted benzofuran under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
1-(2-(4-(2-Bromoethoxy)naphthalen-1-yl)benzofuran-3-yl)ethanone can be compared with similar compounds, such as:
1-{2-[4-(2-Chloroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one:
1-{2-[4-(2-Methoxyethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The presence of a methoxyethoxy group may alter the compound’s solubility and interaction with biological targets.
1-{2-[4-(2-Fluoroethoxy)naphthalen-1-yl]-1-benzofuran-3-yl}ethan-1-one: The fluoroethoxy group can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential as a research tool.
Propiedades
Número CAS |
61639-36-9 |
|---|---|
Fórmula molecular |
C22H17BrO3 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
1-[2-[4-(2-bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C22H17BrO3/c1-14(24)21-18-8-4-5-9-20(18)26-22(21)17-10-11-19(25-13-12-23)16-7-3-2-6-15(16)17/h2-11H,12-13H2,1H3 |
Clave InChI |
MBOSKMNTAUMGAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(6-Methoxypyridin-3-yl)piperidin-3-yl]propan-1-ol](/img/structure/B8715318.png)
![5-Tert-butyl 2-ethyl 6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B8715324.png)
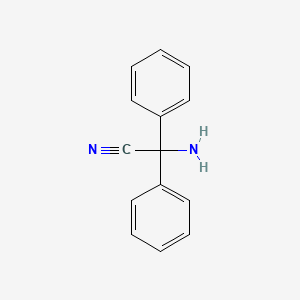
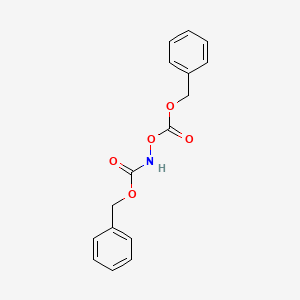
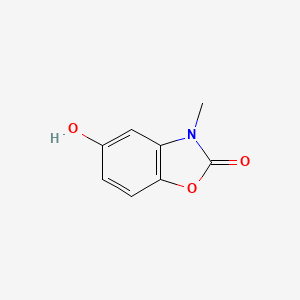
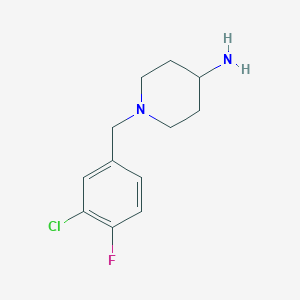
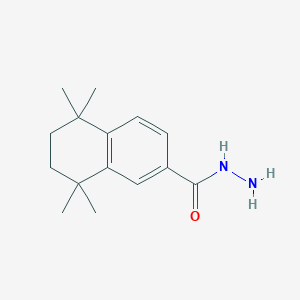
![5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol](/img/structure/B8715378.png)
